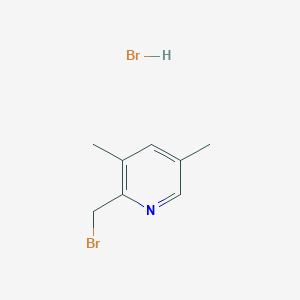![molecular formula C20H24N4O2S B2922153 2-(2-{4-[2-(methylsulfanyl)phenyl]piperazino}ethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 860651-27-0](/img/structure/B2922153.png)
2-(2-{4-[2-(methylsulfanyl)phenyl]piperazino}ethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{4-[2-(methylsulfanyl)phenyl]piperazino}ethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperazine ring, a pyrido[3,2-b][1,4]oxazine core, and a methylsulfanylphenyl group, making it an interesting subject for chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[2-(methylsulfanyl)phenyl]piperazino}ethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The initial step often involves the synthesis of a piperazine derivative. This can be achieved by reacting 2-(methylsulfanyl)aniline with ethylene glycol in the presence of a dehydrating agent to form the corresponding piperazine.
-
Construction of the Pyrido[3,2-b][1,4]oxazine Core: : The next step involves the cyclization of the piperazine intermediate with a suitable pyridine derivative under acidic or basic conditions to form the pyrido[3,2-b][1,4]oxazine core.
-
Final Coupling Reaction: : The final step is the coupling of the pyrido[3,2-b][1,4]oxazine core with the piperazine intermediate. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly interesting for binding studies with biological macromolecules.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic effects. The combination of the piperazine and pyrido[3,2-b][1,4]oxazine structures suggests possible activity as a central nervous system agent or an antimicrobial compound.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(2-{4-[2-(methylsulfanyl)phenyl]piperazino}ethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The piperazine ring could interact with various receptors or ion channels, modulating their activity.
類似化合物との比較
Similar Compounds
2-(2-{4-[2-(methylsulfanyl)phenyl]piperazino}ethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Unique due to its combined piperazine and pyrido[3,2-b][1,4]oxazine structures.
Piperazine derivatives: Commonly used in pharmaceuticals for their psychoactive properties.
Pyrido[3,2-b][1,4]oxazine derivatives: Explored for their potential antimicrobial and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its structural complexity and the potential for diverse functionalizations. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
2-[2-[4-(2-methylsulfanylphenyl)piperazin-1-yl]ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-27-18-7-3-2-5-15(18)24-13-11-23(12-14-24)10-8-17-20(25)22-19-16(26-17)6-4-9-21-19/h2-7,9,17H,8,10-14H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRDTXWCAFUSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2CCN(CC2)CCC3C(=O)NC4=C(O3)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B2922072.png)
![1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2922073.png)
![{[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine](/img/structure/B2922074.png)




![5-cyclopropyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2922081.png)
![5-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride](/img/structure/B2922082.png)


![N'-[(E)-(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B2922088.png)
![4-[(3-chlorobenzyl)oxy]benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2922092.png)
